4-Bromo-3-(trifluoromethyl)aniline

Nonlinear Optical Materials Vibrational Spectroscopy DFT Calculations

Essential intermediate for siponimod, enzalutamide, and anti-MRSA pharmacophores. The 4-Br-3-CF₃ pattern is critical for cross-coupling reactivity and metabolic stability, validated by sub-nanomolar S1P₁ agonism and potent anti-MRSA activity (MIC 0.031-0.062 µg/mL). Procure ≥98% purity stock with global shipping.

Molecular Formula C7H5BrF3N
Molecular Weight 240.02 g/mol
CAS No. 393-36-2
Cat. No. B1346880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-(trifluoromethyl)aniline
CAS393-36-2
Molecular FormulaC7H5BrF3N
Molecular Weight240.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)C(F)(F)F)Br
InChIInChI=1S/C7H5BrF3N/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3H,12H2
InChIKeyYGNISOAUPSJDJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-(trifluoromethyl)aniline CAS 393-36-2: Pharmaceutical Intermediate and Agrochemical Building Block Procurement Specifications


4-Bromo-3-(trifluoromethyl)aniline (CAS 393-36-2, molecular formula C₇H₅BrF₃N, molecular weight 240.02 g/mol) is a halogenated aromatic amine featuring a bromine atom at the para-position and a trifluoromethyl (-CF₃) group at the meta-position relative to the amino group [1]. This substitution pattern provides a balance of electron-withdrawing properties from the -CF₃ group (which enhances metabolic stability and lipophilicity) and a reactive bromine handle for cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings . The compound is commercially available at 98% purity with melting point 47-49 °C and boiling point 81-84 °C at 0.5 mmHg .

4-Bromo-3-(trifluoromethyl)aniline CAS 393-36-2: Why Alternative Trifluoromethylaniline Isomers and Halogen-Substituted Analogs Cannot Be Interchanged


Substitution with alternative 3-(trifluoromethyl)aniline derivatives (e.g., 4-chloro-, 4-fluoro-, unsubstituted, or regioisomeric bromo-CF₃ anilines) is not straightforward due to compound-specific differences in electronic properties, steric bulk, and cross-coupling reactivity. Direct head-to-head vibrational analysis demonstrates that the bromine substituent produces unique electrostatic potential surfaces and hyperconjugation interactions compared to the chloro and fluoro analogs, which can alter molecular recognition and binding in downstream applications [1]. Furthermore, the para-bromo substitution provides a superior leaving group for Pd-catalyzed cross-coupling relative to the chloro analog, while the specific 3-CF₃-4-Br regioisomeric arrangement is essential for the activity of derived pharmacophores such as the potent anti-MRSA/VRSA salicylanilide 22 (MIC 0.031-0.062 µg/mL), where alternative substitution patterns yield diminished antimicrobial potency [2][3].

4-Bromo-3-(trifluoromethyl)aniline CAS 393-36-2: Quantitative Differentiation Evidence for Scientific Selection and Procurement


4-Bromo-3-(trifluoromethyl)aniline vs. 4-Chloro- and 4-Fluoro-3-(trifluoromethyl)aniline: DFT-Calculated HOMO-LUMO Gap and Electrostatic Potential Surface Comparison

The target compound exhibits distinct electronic properties relative to its 4-chloro and 4-fluoro analogs. Theoretical density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal that the HOMO-LUMO energy gap for 4-bromo-3-(trifluoromethyl)aniline (BTMA) is 5.02 eV, compared to 5.18 eV for the 4-chloro analog (CTMA) and 5.35 eV for the 4-fluoro analog (FTMA) [1]. The smaller HOMO-LUMO gap in the bromo compound indicates higher chemical reactivity and lower kinetic stability, which is relevant for applications in nonlinear optical (NLO) materials where a lower band gap correlates with higher hyperpolarizability. Furthermore, molecular electrostatic potential (MEP) surface maps show a distinct distribution of negative potential (red) around the bromine atom in BTMA, which differs from the charge distribution patterns observed in CTMA and FTMA, potentially influencing molecular recognition and intermolecular interactions [1].

Nonlinear Optical Materials Vibrational Spectroscopy DFT Calculations

4-Bromo-3-(trifluoromethyl)aniline-Derived Salicylanilide (Compound 22): Potent Anti-MRSA/VRSA Activity vs. Methicillin and Vancomycin Controls

5-Chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide (Compound 22), synthesized directly from 4-bromo-3-(trifluoromethyl)aniline, demonstrated exceptional activity against multidrug-resistant Staphylococcus aureus strains. Compound 22 exhibited MIC values of 0.031-0.062 µg/mL against nine MRSA and three VRSA clinical isolates, which is significantly more potent than the control drugs methicillin (MIC typically >32 µg/mL for MRSA) and vancomycin (MIC typically 0.5-2 µg/mL for susceptible strains) [1]. The time-kill kinetic experiment further revealed that the bacterial killing effect of Compound 22 is comparable to vancomycin. Additionally, Compound 22 reduced pre-formed S. aureus biofilm better than vancomycin and did not antagonize any FDA-approved antibiotic [1].

Antimicrobial Resistance MRSA Salicylanilides Drug Discovery

4-Bromo-3-(trifluoromethyl)aniline as Key Intermediate for AUY954 (S1P₁ Receptor Agonist): Quantitative Receptor Selectivity Profile

4-Bromo-3-(trifluoromethyl)aniline serves as the critical starting material for the synthesis of AUY954, a monoselective sphingosine-1-phosphate receptor 1 (S1P₁) agonist . AUY954, synthesized via this aniline intermediate, exhibits EC₅₀ values of 1.2 nM for hS1P₂ (S1P₁), 0.9 nM for mS1P₂, >10,000 nM for S1P₂, 1,210 nM for S1P₃, >1,000 nM for S1P₄, and 340 nM for S1P₅ receptors, respectively . This selectivity profile demonstrates >8,300-fold selectivity for S1P₁ over S1P₂, which is critical for minimizing off-target effects associated with non-selective S1P receptor modulation. The bromine atom at the 4-position of the aniline ring is essential for the subsequent synthetic transformations that install the aminocarboxylate pharmacophore characteristic of AUY954 and its parent compound FTY720 (fingolimod) [1].

Sphingosine-1-Phosphate Receptor Immunomodulation Multiple Sclerosis Neurological Disease

4-Bromo-3-(trifluoromethyl)aniline in Enzalutamide Intermediate Synthesis: Quantified Synthetic Efficiency vs. Alternative Routes

4-Bromo-3-(trifluoromethyl)aniline (II) is employed as the starting material for synthesizing 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (I), a key intermediate in the production of enzalutamide (Xtandi®), a second-generation androgen receptor inhibitor for castration-resistant prostate cancer [1]. The synthetic route involves cyanation of the bromo group with potassium ferrocyanide, followed by dithiocarbamate formation and desulfurization with cyanuric chloride, achieving an overall yield of 70.8% across three steps [1]. This represents a practical and scalable approach compared to alternative routes that may employ less accessible or more expensive starting materials. The specific 4-bromo-3-(trifluoromethyl) substitution pattern is essential because the bromine serves as a leaving group for the initial cyanation step, while the 3-CF₃ group is retained in the final enzalutamide structure where it contributes to metabolic stability and target binding affinity [1][2].

Prostate Cancer Androgen Receptor Antagonist Enzalutamide Process Chemistry

4-Bromo-3-(trifluoromethyl)aniline Synthesis Efficiency: Quantitative Yield Comparison for Laboratory-Scale Preparation

A robust laboratory-scale synthesis of 4-bromo-3-(trifluoromethyl)aniline (3a) has been reported via regioselective bromination of 3-(trifluoromethyl)aniline (2a) using N-bromosuccinimide (NBS) in DMF [1]. The reaction proceeds at room temperature over 3 hours, delivering the desired product in 92% yield as a brownish powder with melting point 48-50 °C [1]. A separate hydrogenation-based route from 2-bromo-5-nitrobenzotrifluoride using Raney Ni catalyst at 0.8-1.0 MPa H₂ and 80-90 °C achieves an even higher yield of 98.8% with GC purity 95% [2]. For comparison, the analogous 4-chloro-3-(trifluoromethyl)aniline synthesis via similar routes typically yields 85-90% [3], while the 4-fluoro analog synthesis is more challenging due to the electrophilic nature of fluorine installation. These high-yielding synthetic routes translate to favorable procurement economics and reliable supply.

Organic Synthesis Bromination Process Optimization Chemical Intermediates

4-Bromo-3-(trifluoromethyl)aniline vs. 2-Bromo-5-(trifluoromethyl)aniline: Distinct Regioisomeric Reactivity for Cross-Coupling Applications

The specific 4-bromo-3-(trifluoromethyl) substitution pattern imparts distinct reactivity in palladium-catalyzed cross-coupling reactions compared to regioisomers such as 2-bromo-5-(trifluoromethyl)aniline (CAS 454-79-5) [1]. In the 4-bromo-3-CF₃ isomer, the bromine atom is para to the amino group, which minimizes steric hindrance during oxidative addition to Pd(0) catalysts, facilitating efficient Suzuki-Miyaura and Buchwald-Hartwig couplings [2]. Conversely, in the 2-bromo-5-CF₃ isomer, the bromine is ortho to the amino group, creating significant steric congestion that can reduce coupling efficiency and require harsher conditions or specialized ligands. Additionally, the 3-CF₃ position in the target compound places the strongly electron-withdrawing group meta to the amino nitrogen, preserving the nucleophilicity of the aniline for subsequent functionalization, whereas the 5-CF₃ position in the regioisomer places it para to the amino group, which can reduce nucleophilicity through resonance effects [2]. This regioisomeric differentiation is critical for synthetic route planning.

Suzuki-Miyaura Coupling Buchwald-Hartwig Amination Palladium Catalysis Regioisomer Comparison

4-Bromo-3-(trifluoromethyl)aniline CAS 393-36-2: Validated Application Scenarios for Procurement and Research Prioritization


Synthesis of S1P₁ Receptor Agonists for Immunomodulatory Drug Discovery (e.g., AUY954, Siponimod)

4-Bromo-3-(trifluoromethyl)aniline is the preferred starting material for synthesizing sphingosine-1-phosphate receptor 1 (S1P₁) agonists such as AUY954, which exhibits sub-nanomolar EC₅₀ values (0.9-1.2 nM) and >8,300-fold selectivity over S1P₂ [1]. The compound is also employed in the synthesis of key intermediates for siponimod, an approved S1P receptor modulator for multiple sclerosis [2]. The 4-bromo-3-CF₃ substitution pattern is critical for the subsequent cross-coupling and functionalization steps that install the aminocarboxylate pharmacophore. Procurement of this intermediate is essential for medicinal chemistry programs targeting autoimmune and neurological disorders.

Development of Novel Anti-MRSA/VRSA Salicylanilide Antimicrobials

5-Chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide (Compound 22), synthesized from 4-bromo-3-(trifluoromethyl)aniline, demonstrates exceptional potency against multidrug-resistant S. aureus strains with MIC 0.031-0.062 µg/mL, outperforming methicillin (>500-fold) and vancomycin (10-30-fold) [1]. Compound 22 also reduces pre-formed biofilm better than vancomycin and does not antagonize standard-of-care antibiotics [1]. This validates 4-bromo-3-(trifluoromethyl)aniline as a privileged building block for anti-staphylococcal drug discovery programs targeting the ESKAPE pathogen priority list.

Synthesis of Enzalutamide (Xtandi®) Key Intermediates for Prostate Cancer Therapeutics

4-Bromo-3-(trifluoromethyl)aniline serves as the starting material for 4-isothiocyanato-2-(trifluoromethyl)benzonitrile, a critical intermediate in the commercial synthesis of enzalutamide, a second-generation androgen receptor inhibitor for castration-resistant prostate cancer [1]. The established three-step route from this compound achieves 70.8% overall yield to the isothiocyanate intermediate [1]. The 4-bromo group enables the initial cyanation step while the 3-CF₃ group is retained in the final drug molecule where it contributes to metabolic stability and target binding affinity .

Nonlinear Optical (NLO) Material Development Leveraging Unique Electronic Properties

The smaller HOMO-LUMO energy gap (5.02 eV) of 4-bromo-3-(trifluoromethyl)aniline, compared to its 4-chloro (5.18 eV) and 4-fluoro (5.35 eV) analogs, indicates higher polarizability and enhanced nonlinear optical response [1]. The distinct electrostatic potential surface distribution around the bromine atom further differentiates it from other halogen-substituted analogs [1]. These properties make this compound a preferred candidate for developing NLO materials, optical limiting devices, and frequency-doubling applications where a lower band gap and specific charge distribution are advantageous.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-3-(trifluoromethyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.